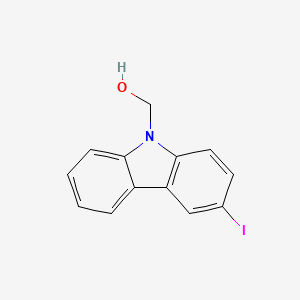

9H-Carbazole-9-methanol, 3-iodo-

Description

Contextual Significance of Carbazole (B46965) Derivatives in Advanced Academic Research

Carbazole derivatives are a cornerstone of modern scientific research, with applications spanning a multitude of fields. Their unique electronic and photophysical properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. mdpi.com The carbazole nucleus is known for its ability to transport charge and its high triplet energy, which is crucial for efficient light emission. wikipedia.org

In the realm of medicinal chemistry, the carbazole scaffold is considered a "privileged structure" because it can bind to a wide range of biological targets. mdpi.comresearchgate.net This has led to the development of numerous carbazole-based compounds with a variety of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net The rigid, planar structure of the carbazole ring system provides a robust framework that can be readily functionalized to optimize binding affinity and selectivity for specific enzymes and receptors. researchgate.net

Historical Perspectives in the Synthesis and Research Utility of Halogenated Carbazole Scaffolds

The introduction of halogen atoms, such as iodine, onto the carbazole framework has been a long-standing strategy to enhance the utility of these compounds. Halogenation provides a reactive handle for further chemical transformations, most notably cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized carbazole derivatives.

Historically, the synthesis of halogenated carbazoles involved direct electrophilic halogenation of the parent carbazole. mdpi.comchemicalbook.com While effective, this method can sometimes lead to mixtures of isomers. More modern and regioselective methods have since been developed. google.com The utility of these halogenated scaffolds is immense. For instance, 3-iodocarbazole derivatives are key precursors for a wide range of functional materials and biologically active molecules. nih.govnih.gov The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of coupling reactions.

The N-functionalization of the carbazole ring, in this case with a methanol (B129727) group, is another critical aspect. The synthesis of N-(hydroxymethyl)carbazoles can be achieved through the reduction of the corresponding N-formylcarbazole. rsc.org This functional group can participate in further reactions, such as etherification or esterification, allowing for the attachment of other molecular fragments.

Current Research Landscape and Focused Scope for 9H-Carbazole-9-methanol, 3-iodo-

While extensive research exists on carbazole derivatives in general, the specific compound 9H-Carbazole-9-methanol, 3-iodo- appears to be a more specialized building block. Its presence in the catalogs of chemical suppliers suggests its utility as a synthetic intermediate. The combination of the 3-iodo and 9-methanol functionalities makes it a bifunctional molecule, offering two distinct sites for chemical modification.

Current research efforts in areas that would utilize such a compound are focused on the development of:

Novel Organic Electronic Materials: The 3-iodo position can be used to introduce various aromatic or heteroaromatic groups to tune the electronic properties of the resulting molecule for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Pharmaceutical Intermediates: The dual functionality allows for the construction of complex molecular architectures that could be explored for their biological activity. The carbazole core is a known pharmacophore, and the ability to elaborate the structure at two different points provides a powerful tool for drug discovery. nih.govresearchgate.net

Fluorescent Probes and Sensors: The carbazole moiety is inherently fluorescent, and modifications at the 3- and 9-positions can be used to modulate its photophysical properties, leading to the development of new sensors for ions or small molecules.

Interactive Table 2: Key Functional Groups of 9H-Carbazole-9-methanol, 3-iodo- and Their Significance

| Functional Group | Position | Chemical Role | Potential Applications |

| Iodine | 3 | Reactive site for cross-coupling reactions (e.g., Suzuki, Heck) | Introduction of diverse substituents to tune electronic and photophysical properties for materials science. |

| Methanol | 9 | Site for etherification, esterification, or other nucleophilic reactions. | Attachment of solubilizing groups, biologically active moieties, or polymerizable units. |

| Carbazole Core | - | Rigid, planar, electron-rich aromatic system. | Provides a stable scaffold with inherent charge-transport and photophysical properties for electronics and a privileged structure for medicinal chemistry. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

832690-95-6 |

|---|---|

Molecular Formula |

C13H10INO |

Molecular Weight |

323.13 g/mol |

IUPAC Name |

(3-iodocarbazol-9-yl)methanol |

InChI |

InChI=1S/C13H10INO/c14-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15(13)8-16/h1-7,16H,8H2 |

InChI Key |

DXJVHKUIYAKRCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CO)C=CC(=C3)I |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 9h Carbazole 9 Methanol, 3 Iodo

Reactivity of the C-3 Iodine Atom

The iodine atom at the C-3 position of the carbazole (B46965) ring is a versatile handle for a variety of chemical reactions. Its relatively weak carbon-iodine bond makes it an excellent leaving group in nucleophilic substitution and a key participant in transition metal-catalyzed cross-coupling reactions.

Organolithium and Grignard reagents are potent nucleophiles capable of reacting with aryl halides, including 3-iodocarbazole derivatives. libretexts.orglibretexts.org These reactions typically proceed through a nucleophilic addition mechanism where the carbanionic carbon of the organometallic reagent attacks the electrophilic carbon of the carbonyl group. libretexts.orgyoutube.com The reactivity of halides in these reactions follows the order Cl < Br < I, making iodo-substituted compounds like 9H-Carbazole-9-methanol, 3-iodo- particularly suitable substrates. libretexts.orglibretexts.org

These organometallic reagents are also strong bases, a property that can be harnessed for specific transformations. libretexts.orglibretexts.org For instance, they can be used to deprotonate acidic hydrogens, a reaction that competes with nucleophilic attack. libretexts.orglibretexts.org It is important to note that while both Grignard and organolithium reagents can convert nitriles to ketones, the resulting negatively charged imine intermediate prevents further nucleophilic addition. chemistrysteps.com

The table below summarizes the characteristics of these reactions.

| Reagent Type | Key Features | Reaction with Aryl Halides |

| Organolithium | Strong nucleophiles and strong bases. libretexts.orglibretexts.org Can be used to form new carbon-carbon bonds. chemistrysteps.com | Readily react with aryl iodides. libretexts.orglibretexts.org |

| Grignard | Strong nucleophiles. libretexts.org Used to form alcohols from carbonyl compounds. libretexts.orgdalalinstitute.com | React with aryl iodides to form new C-C bonds. libretexts.orglibretexts.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the iodine atom at the C-3 position of 9H-Carbazole-9-methanol, 3-iodo- serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is highly effective for creating biaryl and heteroaryl structures. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of 3-iodocarbazole derivatives in Suzuki-Miyaura coupling has been demonstrated, allowing for the synthesis of various polysubstituted carbazoles. researchgate.net For instance, the coupling of a 3-iodocarbazole with different arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ results in the formation of the corresponding 3-arylcarbazole derivatives. researchgate.net The reaction conditions are generally mild, often conducted in a mixture of solvents like DME and water under reflux. researchgate.net

The following table outlines typical conditions for Suzuki-Miyaura coupling of iodocarbazole derivatives.

| Component | Example | Role |

| Substrate | 3-Iodocarbazole derivative | Electrophilic partner |

| Reagent | Arylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling reaction |

| Base | K₃PO₄ | Activates the organoboron species |

| Solvent | DME/H₂O | Provides the reaction medium |

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, has evolved to include cross-coupling reactions for creating a variety of C-C bonds. sci-hub.senih.gov This reaction is particularly useful for synthesizing biaryl compounds and has been extended to the production of polymeric structures. sci-hub.setheaic.org While the original Ullmann reaction required harsh conditions, modern variations utilize palladium and other transition metals, often under milder conditions. nih.gov

The synthesis of carbazole-based materials often employs Ullmann coupling. For example, tris(4-(3,6-diethoxy-9H-Carbazol-9-yl)phenyl)amine has been synthesized using this method. theaic.org The reaction can be promoted by ligands such as N,N-dimethylglycine when coupling aryl iodides with aliphatic alcohols. organic-chemistry.orgresearchgate.net

The table below presents key aspects of the Ullmann coupling reaction.

| Reaction Type | Catalyst | Key Application |

| Homocoupling | Copper | Synthesis of symmetrical biaryls sci-hub.senih.gov |

| Cross-coupling | Palladium, Copper | Synthesis of complex biaryls and polymers sci-hub.setheaic.org |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org The mild reaction conditions, including room temperature and the use of aqueous media, make it suitable for the synthesis of complex molecules. wikipedia.org

Derivatives of 3-iodocarbazole can be functionalized using the Sonogashira coupling to introduce alkynyl groups. This reaction has been used to synthesize various carbazole derivatives, including those with potential applications in materials science. acs.org The choice of catalyst and ligands can influence the regioselectivity of the coupling when multiple halide sites are present. rsc.org

Key components and their roles in the Sonogashira coupling are shown in the table below.

| Component | Function |

| Aryl/Vinyl Halide | Electrophilic partner |

| Terminal Alkyne | Nucleophilic partner |

| Palladium Catalyst | Primary catalyst for the cross-coupling |

| Copper(I) Co-catalyst | Facilitates the reaction, allowing for milder conditions |

| Base | Neutralizes the hydrogen halide byproduct |

Beyond the well-established palladium-catalyzed reactions, other transition metals can also catalyze transformations involving the C-3 position of the carbazole nucleus. Directing group-assisted C-H activation, for example, allows for the regioselective functionalization of carbazoles. nih.gov Copper-catalyzed reactions, such as those involving diaryliodonium salts, can be used for the arylation of various substrates, including indoles. encyclopedia.pub Furthermore, scandium-catalyzed reactions have shown promise in various organic transformations, including cycloaddition and amination reactions. beilstein-journals.org These alternative methods expand the toolbox for modifying the carbazole scaffold and introducing diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transformations of the Carbazole Ring System

The inherent aromaticity and electron-rich nature of the carbazole core allow for specific transformations, including oxidation and reduction reactions that are fundamental to creating novel molecular architectures.

The carbazole ring is susceptible to oxidation, which can lead to the formation of carbazole-3,6-dione derivatives. This transformation is typically achieved using strong oxidizing agents. While direct oxidation of 9H-Carbazole-9-methanol, 3-iodo- is not extensively documented, the general reactivity of the carbazole nucleus suggests that such a reaction is feasible. The oxidation process fundamentally alters the electronic properties of the carbazole system by introducing carbonyl functionalities, which can serve as handles for further derivatization.

Table 1: General Oxidative Reactions of the Carbazole Core

| Reactant | Oxidizing Agent(s) | Product |

|---|

Data derived from general chemical principles for carbazole compounds.

The carbon-iodine bond at the C-3 position is a key site for reductive transformations. A common reaction is the reductive deiodination, which replaces the iodine atom with a hydrogen atom. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This process is valuable for synthesizing corresponding non-iodinated carbazole derivatives or for selectively removing the iodo group after it has served its purpose as a directing group or a reactive site for cross-coupling reactions.

It's noteworthy that reducing agents like sodium borohydride are also used to synthesize the hydroxymethyl group at the N-9 position by reducing the corresponding aldehyde. rsc.org Careful selection of reaction conditions is therefore crucial to achieve selective reduction at the desired position.

Derivatization at the N-9 Position of 9H-Carbazole-9-methanol, 3-iodo-

The nitrogen atom of the carbazole ring is a primary site for introducing a wide variety of substituents. While the title compound already possesses a methanol (B129727) group at this position, the following sections discuss the introduction of various substituents starting from the parent 3-iodo-9H-carbazole, a common precursor.

N-alkylation of the carbazole nitrogen is a frequently employed strategy to enhance solubility and modify the electronic properties of the resulting materials. researchgate.net This reaction typically involves the deprotonation of the N-H bond followed by reaction with an alkyl halide. For instance, the synthesis of 9-hexyl-3-iodo-9H-carbazole has been reported with high yields. nih.gov In a specific procedure, 9-hexylcarbazole (B3052336) was reacted with iodine monochloride (ICl) in ethanol (B145695) to yield the 3-iodinated product. nih.govresearchgate.net Microwave-assisted N-alkylation of carbazoles has also been shown to be a rapid and efficient method. researchgate.net

Table 2: Examples of N-Alkylation of 3-Iodo-9H-Carbazole Precursors

| Alkyl Group | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hexyl | 9-Hexylcarbazole, ICl, Ethanol | 9-Hexyl-3-iodo-9H-carbazole | 89% | nih.gov |

Beyond simple alkyl chains, a variety of other functional groups can be attached to the carbazole nitrogen to fine-tune the molecule's characteristics.

A tosyl (p-toluenesulfonyl) group can be introduced, often serving as a protecting group or as an electron-withdrawing substituent to modify the reactivity of the carbazole ring. The synthesis of 9-tosyl-9H-3,9'-bicarbazole demonstrates the utility of this functionalization. chemicalbook.com

N-phenylation is another important modification, leading to compounds like 3-iodo-9-phenylcarbazole. nih.govmatrix-fine-chemicals.com These N-arylcarbazoles often exhibit interesting photophysical properties. The synthesis can be achieved through various cross-coupling methodologies.

Table 3: Examples of N-Substituents on the Carbazole Ring

| Substituent | Precursor | Product |

|---|---|---|

| Tosyl | 3,9'-Bicarbazole derivative | 9-Tosyl-9H-3,9'-bicarbazole |

Information derived from synthesis procedures for related carbazole compounds. chemicalbook.comnih.govmatrix-fine-chemicals.com

Collaborative Functionalization at Multiple Positions (e.g., C-3 and C-6)

The carbazole scaffold allows for functionalization at multiple sites, particularly at the electronically activated C-3 and C-6 positions. nih.gov The presence of an iodine atom at the C-3 position in 9H-Carbazole-9-methanol, 3-iodo- facilitates further reactions, such as cross-coupling, while the C-6 position remains available for other substitutions.

For example, di-iodination at both the C-3 and C-6 positions is a known process and can be a stepping stone for creating symmetrically substituted carbazoles. Furthermore, starting from a di-substituted carbazole, such as a 3,6-dihalo-carbazole, allows for the introduction of functional groups at both positions. An example is the synthesis of 3,6-bis-(diphenylphosphinyl)-9H-Carbazole from a corresponding precursor, which highlights the potential for creating complex, multifunctional molecules based on the carbazole core. rsc.org This strategy is crucial for developing materials with advanced properties, such as those used in organic electronics.

Spectroscopic and Structural Elucidation of 9h Carbazole 9 Methanol, 3 Iodo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum of a 3-iodo-9-substituted carbazole (B46965) is expected to show distinct signals for the aromatic protons and the protons of the N-methanol group. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the electronegativity of the iodine atom and the anisotropic effects of the aromatic system. libretexts.orgwisc.edu

The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern for the seven protons on the carbazole core.

Protons near Iodine (H2, H4): The protons ortho to the iodine atom (H2 and H4) are expected to be the most deshielded due to the electron-withdrawing nature of iodine. The H4 proton would likely appear as a doublet, while the H2 proton would be a doublet of doublets due to coupling with H1. The H4 proton signal is often found at a particularly low field.

Other Aromatic Protons: The remaining protons on the unsubstituted ring (H5, H6, H7, H8) and the H1 proton would resonate at higher fields compared to H2 and H4. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) confirm their positions. For comparison, in the parent 3-iodo-9H-carbazole, the aromatic protons appear in a multiplet between δ 8.4 and 7.2 ppm. libretexts.org

N-CH₂OH Protons: The protons of the N-hydroxymethyl group are crucial for confirming the N-substitution. The two methylene (B1212753) protons (-CH₂-) attached to the nitrogen are expected to appear as a singlet significantly downfield, likely in the δ 3.5-5.5 ppm range, due to the deshielding effects of the adjacent nitrogen and oxygen atoms. oregonstate.edulibretexts.org The hydroxyl proton (-OH) would typically appear as a broad singlet with a chemical shift that can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-iodo-9H-carbazol-9-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets |

| H2, H4 | ~8.0 - 8.5 | Doublet / Doublet of Doublets |

| N-CH₂- | ~3.5 - 5.5 | Singlet |

| -OH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Each non-equivalent carbon atom in (3-iodo-9H-carbazol-9-yl)methanol gives a distinct signal.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative substituents and hybridization state playing major roles. libretexts.orgudel.edu

Carbazole Carbons: The twelve carbons of the carbazole skeleton typically resonate in the δ 110-145 ppm region.

Carbon Bearing Iodine (C3): The C3 carbon, directly bonded to the iodine atom, is significantly affected. While heavy atoms can sometimes induce upfield shifts, the electronegativity of iodine typically causes a downfield shift for the ipso-carbon. hw.ac.uk Its signal would be a key indicator of the substitution site.

Quaternary Carbons: The four quaternary carbons of the carbazole core (C4a, C4b, C8a, C9a) usually show weaker signals and can be identified by their lack of signal in a DEPT-135 experiment.

N-CH₂OH Carbon: The carbon of the N-hydroxymethyl group is expected to resonate in the δ 50-80 ppm range, characteristic of sp³-hybridized carbons bonded to an electronegative oxygen atom. oregonstate.eduwisc.edu This distinct upfield signal, compared to the aromatic carbons, confirms the presence of the N-substituent. In various substituted carbazoles, the chemical shifts of the aromatic carbons are well-documented and serve as a reference for assignment. researchgate.netmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-iodo-9H-carbazol-9-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic/Carbazole Carbons | 110 - 145 |

| C3 (C-I) | Variable, distinct from others |

| N-CH₂OH | 50 - 80 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures like 9-hexyl-3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole allows for a detailed and accurate prediction of its key structural features.

A defining characteristic of the carbazole ring system is its high degree of planarity. This feature is crucial for its electronic properties, as it facilitates π-electron delocalization across the fused rings. X-ray diffraction studies on numerous carbazole derivatives consistently confirm this planarity. For instance, in 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system is reported to be nearly planar. nih.gov Similarly, studies on 3,6-diiodo-9H-carbazole show the tricyclic aromatic system is essentially planar. mdpi.com It is therefore confidently predicted that the carbazole core of (3-iodo-9H-carbazol-9-yl)methanol maintains this essential planarity.

X-ray crystallography would unambiguously confirm the position of the iodine atom at the C3 position of the carbazole ring. It would also provide precise measurements of bond lengths and angles. Based on analogous structures, the carbon-iodine (C-I) bond length is expected to be approximately 2.10 Å. researchgate.net The bond lengths within the fused aromatic rings would exhibit values typical for delocalized π-systems, intermediate between standard single and double bonds. The geometry around the N9 atom would be trigonal planar, consistent with the sp² hybridization of the nitrogen atom within the aromatic system.

Table 3: Typical Crystallographic Parameters for Iodo-Carbazole Derivatives

| Parameter | Typical Value/System | Source(s) |

| Crystal System | Monoclinic / Orthorhombic | researchgate.netmdpi.com |

| C-I Bond Length | ~2.10 Å | researchgate.net |

| Carbazole Core | Essentially Planar | nih.govmdpi.com |

The planarity of the carbazole core can be quantified by the dihedral angle between the two outer benzene (B151609) rings. In an ideal, perfectly planar system, this angle would be 0°. In practice, minor deviations occur due to crystal packing forces or steric strain from substituents. For 9-hexyl-3-iodo-9H-carbazole, the dihedral angle between the two outer rings is exceptionally small, measured at 0.43°. researchgate.net In other substituted carbazoles, such as 1-hydroxy-8-methyl-9H-carbazole, the angle between the benzene rings is slightly larger but still indicates a high degree of planarity (2.01-2.20°). nih.gov This confirms that the fused ring system in (3-iodo-9H-carbazol-9-yl)methanol is expected to be rigid and very nearly flat.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For 9H-Carbazole-9-methanol, 3-iodo-, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the carbazole core and its specific substituents.

The foundational carbazole structure is identified by several key absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the stretching of the C=C bonds within the aromatic rings produces a series of sharp peaks in the 1600-1450 cm⁻¹ region. uobaghdad.edu.iq The N-H stretching band in an unsubstituted carbazole is a notable feature; however, in 9H-Carbazole-9-methanol, 3-iodo-, the nitrogen atom is substituted, so this peak would be absent. Instead, the attachment of the methanol (B129727) group introduces new, distinct signals. A broad absorption band is expected in the 3400-3200 cm⁻¹ range, characteristic of the O-H stretching vibration of the alcohol group. Furthermore, C-O stretching vibrations would be observed in the 1260-1000 cm⁻¹ region. The presence of the iodo-substituent is more challenging to confirm via IR spectroscopy as the C-I bond stretching frequency occurs at very low wavenumbers (below 600 cm⁻¹), which is often outside the range of standard mid-IR spectrophotometers.

A summary of the expected characteristic IR absorption bands is presented below.

Table 1: Characteristic Infrared Absorption Frequencies for 9H-Carbazole-9-methanol, 3-iodo-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3400 - 3200 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Alcohol (C-O) | Stretching | 1260 - 1000 |

| C-N | Stretching | 1350 - 1250 |

This table is generated based on typical IR frequencies for functional groups.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound, providing strong evidence for its elemental composition. For 9H-Carbazole-9-methanol, 3-iodo- (molecular formula: C₁₃H₁₀INO), the calculated exact molecular weight is approximately 323.1 g/mol .

In a typical mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the unambiguous confirmation of the molecular formula. rsc.org For instance, the HRMS (ESI) analysis of a related carbazole derivative, 6-Methoxy-9H-carbazole-3-carbaldehyde, showed a [M+H]⁺ peak at m/z 226.0867, which closely matched the calculated value of 226.0863 for its formula C₁₄H₁₂NO₂. rsc.org

Beyond the molecular ion, the fragmentation pattern in the mass spectrum offers structural insights. Common fragmentation pathways for 9H-Carbazole-9-methanol, 3-iodo- could include the loss of the methanol group (-CH₂OH), the iodine atom (-I), or other smaller fragments. The analysis of related compounds, such as 3,6-diiodo-9H-carbazole, has been performed, providing context for the behavior of iodo-carbazole structures in mass spectrometry. researchgate.netresearchgate.net

Table 2: Expected m/z Peaks in the Mass Spectrum of 9H-Carbazole-9-methanol, 3-iodo-

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₀INO⁺ | ~323.1 | Molecular Ion |

| [M+H]⁺ | C₁₃H₁₁INO⁺ | ~324.1 | Protonated Molecular Ion (in ESI) |

| [M-CH₂OH]⁺ | C₁₂H₇IN⁺ | ~292.0 | Loss of the methanol group |

This table is generated based on the structure of the compound and common fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, typically π→π* and n→π* transitions in conjugated systems. The carbazole moiety is an excellent chromophore due to its extensive π-conjugated system. nih.gov

Carbazole and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.net The spectrum of 9H-Carbazole-9-methanol, 3-iodo- is expected to show characteristic absorptions corresponding to the π→π* transitions within the carbazole aromatic system. The precise wavelengths of maximum absorbance (λ_max) and the molar absorptivity are influenced by the substituents. The introduction of the iodo- group and the N-methanol group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent carbazole molecule. The optoelectronic properties of carbazole derivatives are often investigated using UV and fluorescence spectra. rsc.org The choice of solvent can also influence the spectrum, as the polarity of the solvent can affect the energy levels of the electronic states. researchgate.net Furthermore, the purity of the material is critical, as trace impurities can significantly impact optical properties, sometimes inducing phenomena like room temperature phosphorescence (RTP) that would not be present in the pure compound. tcichemicals.com

Table 3: Typical UV-Vis Absorption Data for Carbazole Systems

| Compound Type | Typical λ_max Range (nm) | Transition Type |

|---|---|---|

| Carbazole Core | 230-260, 285-295, 320-340 | π→π* |

This table is based on data from various carbazole derivatives. researchgate.netrsc.orgresearchgate.net The exact λ_max for the title compound would require experimental measurement.

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of 9H-Carbazole-9-methanol, 3-iodo- and its derivatives, techniques like TLC and GPC are invaluable.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. rsc.org In the synthesis of 9H-Carbazole-9-methanol, 3-iodo-, TLC would be used to track the consumption of the starting materials and the formation of the product. nih.gov

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then placed in a chamber with a suitable eluent (mobile phase). uobaghdad.edu.iq The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The positions of the spots are visualized, often using UV light. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the purified product, a chemist can assess the reaction's completion. uobaghdad.edu.iq

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Expected Rf Value | Observation |

|---|---|---|

| Starting Material (e.g., 9H-Carbazole-9-methanol) | 0.6 | Spot diminishes over time |

This table is illustrative. Rf values are dependent on the specific TLC plate and eluent system used.

While techniques like TLC, IR, and MS are ideal for small molecules like 9H-Carbazole-9-methanol, 3-iodo-, Gel Permeation Chromatography (GPC) is the standard method for analyzing its polymeric derivatives. GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic size in solution. youtube.com This technique is crucial for determining the molecular weight distribution of a polymer, which dictates many of its physical and mechanical properties. lcms.czlcms.cz

In a GPC experiment, a polymer solution is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and elute later. youtube.com The output from the detector (commonly a refractive index detector) is a chromatogram that represents the distribution of molecular sizes. lcms.cz From this data, key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) can be calculated. researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. This information is vital for quality control and for correlating a polymer's structure with its end-use performance. sepscience.com

Table 5: Example GPC Data for a Hypothetical Poly(carbazole) Derivative

| Parameter | Value | Description |

|---|---|---|

| M_n ( g/mol ) | 40,000 | Number-Average Molecular Weight |

| M_w ( g/mol ) | 85,000 | Weight-Average Molecular Weight |

This table presents hypothetical data based on typical results for conjugated polymers. researchgate.net

Theoretical and Computational Investigations of 9h Carbazole 9 Methanol, 3 Iodo

Density Functional Theory (DFT) Studies for Electronic and Structural Insights

Density Functional Theory (DFT) has become a powerful tool for predicting the electronic and structural properties of molecules, offering insights that are often in good agreement with experimental data. For the target molecule, DFT calculations would be invaluable in understanding its behavior.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule, including its reactivity and photophysical behavior. In carbazole (B46965) derivatives, the HOMO is typically a π-orbital delocalized over the carbazole ring system, while the LUMO is a π*-orbital.

Based on studies of related compounds, the introduction of an iodine atom at the 3-position and a hydroxymethyl group at the 9-position would be expected to influence the HOMO and LUMO energy levels. The iodine atom, being electron-withdrawing through inductive effects but also capable of π-donation through its lone pairs, would likely lead to a stabilization of both the HOMO and LUMO levels compared to unsubstituted carbazole. The 9-hydroxymethyl group is not expected to significantly affect the electronic properties of the carbazole core, as the methylene (B1212753) spacer isolates the hydroxyl group from the π-system. nih.gov

Theoretical calculations on similar carbazole derivatives provide an indication of the expected energy levels. For instance, DFT calculations on other substituted carbazoles have shown HOMO energies in the range of -5.5 to -6.0 eV and LUMO energies around -2.0 to -2.5 eV. The HOMO-LUMO energy gap is a key parameter, and for many carbazole derivatives, it falls within the range of 3.0 to 4.0 eV, which is consistent with their use in optoelectronic applications. nih.govmdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for 9H-Carbazole-9-methanol, 3-iodo- (by analogy)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.8 ± 0.2 | π-orbital delocalized over the carbazole core |

| LUMO | -2.2 ± 0.3 | π*-orbital delocalized over the carbazole core |

| Energy Gap (ΔE) | 3.6 ± 0.5 |

Note: These values are estimations based on published data for similar iodo- and 9-substituted carbazole derivatives and are not from direct calculations on 9H-Carbazole-9-methanol, 3-iodo-.

Computational Assessment of Reaction Regioselectivity and Mechanisms

Computational studies are instrumental in predicting the regioselectivity of chemical reactions. For 9H-Carbazole-9-methanol, 3-iodo-, electrophilic aromatic substitution is a key reaction type. The iodine at the 3-position and the directing effects of the carbazole nitrogen would influence the position of further substitution. DFT calculations of properties such as the Fukui functions or the mapping of the electrostatic potential can predict the most likely sites for electrophilic attack.

In the case of carbazole itself, electrophilic substitution typically occurs at the 3 and 6 positions due to the activating effect of the nitrogen atom. The presence of an iodine atom at the 3-position would likely direct further substitution to the 6-position or potentially to the 1 or 8 positions, depending on the nature of the electrophile and the reaction conditions. Computational modeling of the reaction intermediates and transition states for different substitution pathways would provide a quantitative assessment of the regioselectivity.

Geometric Optimization and Analysis of Molecular Conformations

The three-dimensional structure of 9H-Carbazole-9-methanol, 3-iodo- can be accurately predicted using DFT-based geometry optimization. The carbazole core is known to be essentially planar. nih.gov The introduction of the 9-hydroxymethyl group allows for conformational flexibility due to rotation around the C-N and C-O single bonds.

Computational studies on similar 9-substituted carbazoles have shown that the substituent at the 9-position can adopt various conformations relative to the carbazole plane. researchgate.net For the 9-hydroxymethyl group, different orientations of the -CH₂OH moiety would be possible, and DFT calculations could determine the relative energies of these conformers and the energy barriers for their interconversion. The planarity of the carbazole ring system is a key feature, and studies on related compounds like 9-hexyl-3-iodo-9H-carbazole show that the tricyclic system is nearly planar. nih.gov

Table 2: Predicted Geometric Parameters for 9H-Carbazole-9-methanol, 3-iodo- (by analogy)

| Parameter | Predicted Value | Reference Compound(s) |

| C-I Bond Length | ~2.10 Å | 3,6-diiodo-9-ethyl-9H-carbazole researchgate.net |

| C-N-C Angle (in pyrrole (B145914) ring) | ~109° | 9-benzyl-3,6-diiodo-9H-carbazole researchgate.net |

| Dihedral Angle (between benzene (B151609) rings) | < 5° | 9-hexyl-3-iodo-9H-carbazole nih.gov |

Note: These values are estimations based on published data for similar iodo- and 9-substituted carbazole derivatives and are not from direct calculations on 9H-Carbazole-9-methanol, 3-iodo-.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can provide valuable predictions of spectroscopic data, which are essential for the characterization of new compounds.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of 9H-Carbazole-9-methanol, 3-iodo- can be calculated and compared with experimental data for verification of the structure. The iodine atom at the 3-position would significantly influence the chemical shifts of the adjacent protons and carbons. For instance, in related iodo-carbazoles, the carbon atom bearing the iodine (C3) is expected to have a chemical shift in the range of 90-100 ppm. researchgate.net The protons on the iodinated benzene ring would also show characteristic shifts.

IR Frequencies: The vibrational frequencies from an IR spectrum can also be predicted using DFT. Characteristic vibrational modes for the carbazole core, the C-I bond, and the O-H and C-O bonds of the hydroxymethyl group would be expected. The calculated IR spectrum can aid in the assignment of experimental vibrational bands. For example, the N-H stretching frequency in unsubstituted carbazole is around 3425 cm⁻¹, which would be absent in the 9-substituted target molecule. The O-H stretching of the methanol (B129727) group would be expected in the region of 3200-3600 cm⁻¹.

Evaluation of Aromatic Character and Electron Delocalization

The aromaticity of the carbazole system is a key determinant of its stability and reactivity. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to quantify the aromatic character of the individual rings within the carbazole core.

Studies on substituted carbazoles have shown that the two benzene rings exhibit a high degree of aromaticity, while the central five-membered pyrrole ring has a lower aromatic character. nih.govrsc.org The introduction of the iodo and hydroxymethyl substituents is not expected to drastically alter this fundamental aromatic nature, although minor changes in electron delocalization may occur. The iodine atom, with its ability to participate in π-conjugation, could slightly influence the aromaticity of the substituted benzene ring.

Semiempirical Calculation Methods for Reactivity Prediction

While DFT provides high accuracy, semiempirical methods offer a computationally less expensive alternative for predicting reactivity trends and exploring reaction mechanisms, particularly for larger systems. Methods like AM1 or PM3 can be employed to study the reactivity of 9H-Carbazole-9-methanol, 3-iodo-.

For instance, semiempirical calculations have been used to study the Vilsmeier reaction on carbazole, successfully characterizing the transition structures and explaining the observed product distribution. Such methods could be applied to the target molecule to predict its reactivity in similar electrophilic substitution reactions, providing a qualitative understanding of the factors governing regioselectivity.

Advanced Computational Modeling for Charge Transport Phenomena

Research into various carbazole derivatives consistently focuses on key parameters that dictate their charge transport capabilities. These include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, reorganization energies for both holes (λh) and electrons (λe), and electronic coupling between adjacent molecules. For instance, studies on different carbazole-based systems have shown that chemical modifications significantly impact these parameters. The introduction of various substituents can alter the electronic structure, which in turn affects the material's potential as a hole-transporting material (HTM) or an electron-transporting material (ETM). africaresearchconnects.com

Computational analyses have revealed that the linkage position on the carbazole unit—such as (3,6), (2,7), or N-position—dramatically influences the electronic properties and, consequently, the charge transport characteristics of the resulting materials. africaresearchconnects.com For example, linking carbazole units at different positions can lead to variations in the HOMO-LUMO gap, ionization potentials, and electron affinities, which are critical for the design of efficient organic electronic devices. africaresearchconnects.com

Furthermore, the introduction of electron-donating or electron-withdrawing groups is a common strategy to tune the charge transport properties. The presence of electron-donating carbazole moieties combined with strong electron-accepting groups can lead to a more pronounced charge distribution, potentially facilitating electron transport. rsc.org The strategic placement of these groups within the molecular structure can create efficient channels for charge movement. rsc.org

Advanced computational models also explore the impact of molecular conformation and intermolecular interactions on charge transport. Studies have investigated the differences between linear and cyclic carbazole structures, highlighting the role of molecular curvature on electronic couplings and reorganization energies. umons.ac.be These theoretical investigations are often complemented by experimental data from techniques like cyclic voltammetry and UV-Vis absorption spectroscopy to validate the computational findings. bohrium.com

The data from these computational studies are instrumental in designing new materials with enhanced performance for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs). africaresearchconnects.combohrium.com

Detailed Research Findings

Computational studies on carbazole derivatives provide valuable data on their potential for charge transport. Below are tables representing typical findings from DFT calculations on various carbazole-based materials, which can be considered indicative of the type of data generated for compounds like 9H-Carbazole-9-methanol, 3-iodo-.

Table 1: Calculated Electronic Properties of Representative Carbazole Derivatives

This table showcases key electronic parameters calculated for different carbazole derivatives, which are crucial for assessing their charge transport capabilities.

| Derivative Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole Macrocycle (Cz) bohrium.com | - | - | - |

| Acetylene-linked Carbazole (ACz) bohrium.com | - | - | - |

| africaresearchconnects.com-cyclo-N-pyridine-2,7-carbazole umons.ac.be | 5.38 | - | - |

| N-pyridine-2,7-tetracarbazole umons.ac.be | - | 2.30 | - |

| 3CNCzOXD rsc.org | - | - | - |

| 4CNCzOXD rsc.org | - | - | - |

Note: Specific values for all parameters for all compounds are not always provided in a single source.

Table 2: Charge Transport Parameters for Selected Carbazole Systems

This table presents calculated reorganization energies and electronic couplings, which are direct indicators of charge mobility. Lower reorganization energies and higher electronic couplings are generally desirable for efficient charge transport.

| Compound/System | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) | Electronic Coupling (meV) |

| africaresearchconnects.com-cyclo-N-pyridine-2,7-carbazole umons.ac.be | - | - | Lower |

| N-pyridine-2,7-tetracarbazole umons.ac.be | - | - | Significantly Higher |

Note: The data presented is qualitative as per the source, indicating relative differences between the linear and cyclic structures.

These tables illustrate the kind of detailed information that advanced computational modeling can provide. The insights gained from such theoretical investigations are invaluable for the rational design of new organic semiconductor materials with tailored charge transport properties for next-generation electronic applications.

Applications in Materials Science and Advanced Organic Technologies

Organic Electronic Materials and Optoelectronic Devices

Carbazole (B46965) derivatives are integral to the advancement of organic electronics, a field focused on creating lightweight, flexible, and low-cost electronic devices. nih.govrsc.org These materials are frequently employed in the active layers of various optoelectronic devices where their charge-transport and light-emitting characteristics are paramount.

OLED technology has become a leading choice for displays and solid-state lighting due to its superior color quality and efficiency. rsc.org Carbazole-based materials are crucial in the fabrication of these devices, often serving multiple functions within the device architecture. mdpi.comnih.gov

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, a host-guest system is employed in the emissive layer to prevent efficiency losses from concentration quenching and triplet-triplet annihilation. mdpi.com The host material must possess a high triplet energy to effectively confine excitons on the phosphorescent guest dopant.

The compound 3-Iodo-9H-carbazole serves as a key intermediate in the synthesis of such host materials. nih.gov For instance, it is used to synthesize 3,3-Di(3-iodo-9-carbazolylmethyl)oxetane , which in turn is a precursor to advanced host materials like pyridinyl-carbazole derivatives (H1). nih.gov These materials are designed to be bipolar, facilitating balanced charge transport within the emitting layer. nih.gov Research has demonstrated the successful application of these carbazole-based hosts in solution-processed PhOLEDs, achieving efficient energy transfer to both green and blue phosphorescent emitters. nih.govresearchgate.net

| Dopant | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

| Ir(ppy)₃ (Green) | - | - | - | - |

| FIrpic (Blue) | - | - | - | - |

| PO-01 (Yellow) | > 4050 | 10.8 | 6.9 | 4.9 |

| Data derived from research on host materials synthesized from 3-iodocarbazole precursors. nih.govresearchgate.net |

Achieving efficient and color-pure blue emission remains a significant challenge in OLED technology. nih.gov Carbazole derivatives are widely used as the electron-donating component in molecules designed for blue emission due to their high singlet energy and effective hole mobility. nih.govmdpi.com By combining a carbazole donor with a suitable electron-accepting unit, such as imidazole, and connecting them with a π-bridge, researchers can create bipolar molecules with a wide band-gap suitable for deep-blue emission. nih.govmdpi.com

While 9H-Carbazole-9-methanol, 3-iodo- is not directly used as a fluorophore, its core structure is fundamental to this design strategy. The modification of the carbazole unit is a key method for fine-tuning the electronic properties to achieve the desired emission color and efficiency. nih.gov For example, derivatives of carbazole with phenanthro[9,10-d]imidazole have been shown to be effective deep-blue emitters, with some devices achieving CIE coordinates of (0.159, 0.080). nih.govmdpi.com

Effective exciton (B1674681) confinement is critical for maximizing the efficiency of PhOLEDs. The primary strategy for achieving this is the use of a host material with a triplet energy level significantly higher than that of the phosphorescent guest emitter. This energy difference creates a barrier that prevents excitons formed on the guest from migrating to the host and non-radiatively decaying. The carbazole moiety is exceptionally well-suited for this role due to its inherently high triplet energy. mdpi.comnih.gov

Host materials derived from 3-Iodo-9H-carbazole , such as the pyridinyl-carbazole derivatives, are specifically designed to have large triplet energies, making them effective for confining excitons on green (e.g., Ir(ppy)₃) and blue (e.g., FIrpic) phosphorescent dopants. nih.gov This ensures that the electroluminescence originates exclusively from the guest molecule, leading to high-purity color and enhanced device efficiency. nih.gov

OFETs are a core technology for next-generation flexible electronics, including displays and sensors. nih.govrsc.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. nih.gov Carbazole derivatives are widely investigated as materials for OFETs due to their good charge mobility and environmental stability. researchgate.net

There is limited specific research on the application of 9H-Carbazole-9-methanol, 3-iodo- in OFETs. However, studies on related compounds, such as 9-Hexyl-3-iodo-9H-carbazole , provide insight into the structural characteristics of iodo-substituted carbazoles. nih.govresearchgate.net The functionalization at the 9-position (e.g., with a hexyl group) is a common strategy to improve the solubility and processability of the material, which is crucial for fabricating uniform thin films for OFETs. rsc.org The electronic properties of the carbazole core are the primary driver for its use in these applications, suggesting that derivatives like 9H-Carbazole-9-methanol, 3-iodo- could serve as precursors for designing novel semiconductors for OFETs.

In perovskite solar cells, the hole-transporting material (HTM) plays a vital role in efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. bohrium.com The efficiency and stability of the entire device are highly dependent on the properties of the HTM.

Carbazole-based molecules are among the most promising classes of HTMs due to their excellent hole extraction and transport capabilities. bohrium.comnih.gov While there are no direct reports on the use of 9H-Carbazole-9-methanol, 3-iodo- as an HTM, numerous studies have demonstrated the success of other carbazole derivatives. For example, a methoxydiphenylamine-substituted carbazole twin derivative has been synthesized and used in a PSC to achieve a power conversion efficiency of 16.91%. nih.gov Similarly, HTMs constructed with 9-phenyl-9H-carbazole branches have yielded PSCs with efficiencies of 20.44%, comparable to the widely used Spiro-OMeTAD, but with a significantly lower synthesis cost. bohrium.com These findings underscore the potential of the carbazole framework, including functionalized variants like 9H-Carbazole-9-methanol, 3-iodo- , as a foundational structure for developing next-generation, low-cost, and efficient HTMs for perovskite solar cells.

Integration into Organic Semiconductors and Photovoltaic Devices

While direct research on the integration of 9H-Carbazole-9-methanol, 3-iodo- into organic semiconductors and photovoltaic devices is limited in publicly available literature, the broader family of carbazole derivatives is extensively studied in this domain. For instance, carbazole-based polymers are recognized for their potential in light-emitting diodes (OLEDs) and solar cells. mdpi.comiosrjournals.org The carbazole unit's electron-rich nature makes it an excellent donor component in donor-acceptor type architectures commonly used in organic photovoltaic (OPV) cells. The functional groups on 9H-Carbazole-9-methanol, 3-iodo- could theoretically enhance performance by influencing the material's solubility, morphology, and electronic energy levels.

Utilization in Photorefractive Materials and Organic Information Recording

Carbazole-containing polymers have demonstrated significant promise for applications in photorefractive materials and organic information recording. The photorefractive effect, which involves a reversible change in the refractive index of a material upon exposure to light, is crucial for holographic data storage and optical image processing. While specific studies on 9H-Carbazole-9-methanol, 3-iodo- in this context are not readily found, related carbazole derivatives are known to be effective in these applications.

Polymer Chemistry and Conducting Polymers

The polymerization of carbazole monomers is a key strategy for creating robust and processable materials for electronic devices. The following sections explore the potential of 9H-Carbazole-9-methanol, 3-iodo- as a monomer for the synthesis of conducting polymers. Given the scarcity of direct research on this specific compound, findings related to the closely analogous compound, Carbazol-9-yl-methanol , will be discussed to provide insight into the expected behavior.

Synthesis of Conjugated Polycarbazole Derivatives

The synthesis of conjugated polymers from carbazole derivatives can be achieved through various methods, including chemical and electrochemical polymerization. In the case of Carbazol-9-yl-methanol , electrochemical polymerization has been successfully demonstrated. iosrjournals.org This process typically involves the oxidative coupling of the monomer units to form a polymer film on an electrode surface. iosrjournals.org The polymerization is believed to proceed primarily through C-C bond formation between the carbazole rings. iosrjournals.org

Electrochemical Polymerization Techniques for Thin Film Formation

Electrochemical polymerization is an advantageous technique for creating thin, uniform polymer films directly onto conductive substrates. For Carbazol-9-yl-methanol , this has been accomplished using cyclic voltammetry in an acetonitrile (B52724) solution containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4). iosrjournals.org The process involves repeatedly scanning the potential to induce oxidation of the monomer, leading to the gradual growth of the polymer film on the electrode. iosrjournals.org

Below is a table summarizing the electrochemical polymerization parameters for Carbazol-9-yl-methanol, which can serve as a reference for the potential polymerization of its 3-iodo- derivative.

| Parameter | Value |

| Monomer | Carbazol-9-yl-methanol |

| Monomer Concentration | 25 mM |

| Solvent | Acetonitrile (ACN) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF4) |

| Technique | Cyclic Voltammetry |

| Scan Rate | 100 mV/s |

| Substrate | Platinum (Pt) or Indium Tin Oxide (ITO) |

| Oxidation Potential | 1.45 V |

| Reduction Potential | 0.95 V |

Data based on the electrochemical polymerization of Carbazol-9-yl-methanol. iosrjournals.org

Electrical and Optical Properties of Polymeric Carbazole Systems

The resulting poly(carbazol-9-yl-methanol) exhibits interesting electrical and optical properties. These polymers are known to be electroactive, meaning their conductivity and color can be modulated by an applied voltage. iosrjournals.org Such polymers are typically colorless in their neutral state and can become colored upon oxidation. iosrjournals.org For instance, poly(N-substituted carbazoles) have been observed to turn green at an applied potential of 0.7V and blue at 1.0V. iosrjournals.org

The electrical and optical properties of these polymers make them suitable for a range of applications.

| Property | Observation for Poly(carbazol-9-yl-methanol) |

| Electrical | Electroactive, with conductivity dependent on oxidation state. iosrjournals.org |

| Optical | Exhibits electrochromism, changing color with applied voltage. iosrjournals.org |

Applications in Capacitors and Memory Devices

The unique electrical properties of polycarbazole derivatives make them promising candidates for use in electronic components such as capacitors and memory devices. While specific research on poly(3-iodo-9H-carbazole-9-methanol) is not available, other polycarbazole-based systems have been investigated for these applications. For example, polymers containing carbazole have been explored for their use in rewritable resistive memory devices. mdpi.comrsc.orgresearchgate.net The mechanism often involves the switching between high and low resistance states, which can be used to store information. mdpi.com

Supramolecular Chemistry and Molecular Recognition

The inherent properties of the carbazole scaffold, such as its planarity, rigidity, and electronic characteristics, make it an ideal platform for the design of complex supramolecular architectures and systems capable of molecular recognition. The introduction of an iodo group at the 3-position and a methanol (B129727) group at the 9-position of the carbazole ring in (3-iodo-9H-carbazol-9-yl)methanol further enhances its utility in this field.

Construction of Artificial Receptors Based on Carbazole Architectures

The development of artificial receptors for specific molecules is a cornerstone of supramolecular chemistry. Carbazole-based structures are particularly well-suited for this purpose due to their defined geometry and the ability to pre-organize binding sites. nih.gov The rigid carbazole framework of (3-iodo-9H-carbazol-9-yl)methanol provides a stable and predictable foundation for constructing host molecules.

The collective features of (3-iodo-9H-carbazol-9-yl)methanol, therefore, offer a strategic advantage in the design of novel artificial receptors for ions and neutral molecules, leveraging hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.gov

Development of Fluorescent Probes for Molecular Imaging and Sensing

Carbazole derivatives are renowned for their fluorescent properties, making them excellent candidates for the development of fluorescent probes for molecular imaging and sensing. researchgate.net The carbazole unit in (3-iodo-9H-carbazol-9-yl)methanol acts as the core fluorophore. The photophysical properties of this fluorophore can be finely tuned by its substituents.

The iodine atom can induce a "heavy-atom effect," which can influence the fluorescence quantum yield and facilitate intersystem crossing to the triplet state, a property that can be exploited in the design of phosphorescent probes. nih.gov The N-methanol group provides a site for the introduction of specific recognition units for various analytes. For instance, it can be functionalized to create binding pockets for metal ions, anions, or biologically relevant molecules. Upon binding of the target analyte, a conformational change or an electronic perturbation can occur, leading to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength). dss.go.th

The combination of the carbazole fluorophore with the reactive handles at the 3- and 9-positions allows for the rational design of highly selective and sensitive fluorescent probes for a wide array of applications, from environmental monitoring to medical diagnostics.

| Feature of (3-iodo-9H-carbazol-9-yl)methanol | Role in Fluorescent Probe Development | Relevant Interactions/Effects |

| Carbazole Core | Core Fluorophore | π-conjugated system responsible for fluorescence |

| 3-Iodo Group | Modulation of Photophysical Properties | Heavy-atom effect, potential for phosphorescence |

| 9-Methanol Group | Site for Functionalization | Attachment of recognition units for specific analytes |

Gas Adsorption and Capture Applications

The development of porous materials for the selective adsorption and capture of gases, particularly carbon dioxide (CO₂), is a critical area of research aimed at mitigating climate change. Carbazole-based porous organic polymers (POPs) and metal-organic polyhedra (MOPs) have shown significant promise in this field.

Role in Metal-Organic Polyhedra (MOPs) and Microporous Organic Polymers (POPs)

Metal-organic polyhedra (MOPs) are discrete, cage-like structures formed by the coordination of metal ions with organic linkers. nih.govdoaj.org Similarly, microporous organic polymers (POPs) are extended networks built from organic monomers. nih.govresearchgate.net The incorporation of carbazole units into these materials is advantageous due to the nitrogen-rich nature of the carbazole ring, which can enhance the affinity for CO₂.

(3-iodo-9H-carbazol-9-yl)methanol can serve as a precursor for the synthesis of linkers for both MOPs and POPs. The methanol group can be oxidized to a carboxylic acid, a common coordinating group for metal ions in MOPs and MOFs (Metal-Organic Frameworks). researchgate.netresearchgate.net The iodine atom provides a site for further functionalization or can be utilized in cross-coupling reactions to create extended polymer networks. The rigidity of the carbazole unit helps in the formation of robust porous structures with high surface areas, a key requirement for efficient gas adsorption. mdpi.comresearchgate.net

Strategies for Carbon Dioxide (CO₂) Capture

The primary strategy for CO₂ capture using carbazole-based materials revolves around creating a high density of CO₂-philic sites within a porous framework. The nitrogen atom in the carbazole ring of (3-iodo-9H-carbazol-9-yl)methanol-derived materials can act as a Lewis base, interacting favorably with the Lewis acidic CO₂ molecule.

Furthermore, the porosity of the resulting MOPs or POPs can be tailored by the choice of co-linkers or the synthetic conditions to optimize the pore size for CO₂ adsorption. The high surface area of these materials allows for a large number of CO₂ molecules to be adsorbed. The potential for functionalization of the (3-iodo-9H-carbazol-9-yl)methanol building block allows for the introduction of other CO₂-philic groups, such as amines, to further enhance the capture efficiency and selectivity. mdpi.com

| Material Type | Role of (3-iodo-9H-carbazol-9-yl)methanol | Key Features for CO₂ Capture |

| Metal-Organic Polyhedra (MOPs) | Precursor for organic linkers | Nitrogen-rich carbazole core, defined porous cages |

| Microporous Organic Polymers (POPs) | Monomer for polymer synthesis | High surface area, tunable porosity, CO₂-philic sites |

Other Emerging Materials Applications (e.g., Functional Coatings, Laser Active Media)

Beyond the well-explored areas, the unique properties of (3-iodo-9H-carbazol-9-yl)methanol suggest its potential in other emerging fields of materials science.

The robustness and electronic properties of carbazole derivatives make them suitable for the development of functional coatings . Coatings incorporating (3-iodo-9H-carbazol-9-yl)methanol could exhibit enhanced thermal stability, UV resistance, and specific optical or electronic functionalities. The iodine atom could also impart flame-retardant properties to the coating.

In the field of optics, carbazole-based materials have been investigated for their nonlinear optical properties. du.ac.ir While specific data on (3-iodo-9H-carbazol-9-yl)methanol is scarce, related carbazole derivatives have shown potential as laser active media . The conjugated π-system of the carbazole ring can support lasing action, and the substituents can be used to tune the emission wavelength and other photophysical parameters. du.ac.ir The development of solid-state dye lasers is an area where such organic molecules could offer advantages over traditional liquid dye lasers. researchgate.net

Further research into the specific properties of (3-iodo-9H-carbazol-9-yl)methanol and its derivatives is warranted to fully explore its potential in these and other advanced applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways with Enhanced Selectivity and Atom Economy

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 9H-Carbazole-9-methanol, 3-iodo-, future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

Current methods for synthesizing substituted carbazoles often involve harsh reagents and produce significant waste. For instance, the synthesis of 3,6-diiodocarbazole can be achieved through the Tucker iodination reaction. nih.gov The introduction of the hydroxymethyl group at the 9-position can be accomplished, but often as a separate step.

Future synthetic strategies are expected to explore one-pot reactions and catalytic methods to improve efficiency and reduce environmental impact. The principles of green chemistry, which emphasize maximizing the incorporation of all materials used in the process into the final product, are central to this effort. researchgate.net Researchers are investigating iodine-catalyzed reactions that are highly atom-economic, sometimes achieving over 90% atom economy and using water as a solvent. nih.gov

A significant area of development will be the use of C-H functionalization. chim.itnih.gov This powerful technique allows for the direct introduction of functional groups onto the carbazole (B46965) skeleton, bypassing the need for pre-functionalized starting materials and thus improving atom economy. For 9H-Carbazole-9-methanol, 3-iodo-, C-H activation could enable the selective introduction of various substituents at other positions on the carbazole ring, leading to a diverse library of derivatives with minimal synthetic steps.

Design and Synthesis of Advanced Functionalized Derivatives with Tunable Optoelectronic Properties

The functional groups on 9H-Carbazole-9-methanol, 3-iodo- provide a versatile platform for creating a wide range of derivatives with tunable optoelectronic properties. The iodine atom is an excellent leaving group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of various aryl or amino groups at the 3-position. nih.gov The hydroxymethyl group at the 9-position can be easily modified, for example, by esterification or etherification, to alter the solubility and electronic properties of the molecule.

The ability to modify the carbazole core at different positions allows for precise control over the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.comnih.gov This is crucial for designing materials for specific applications in organic electronics. For example, by introducing electron-donating or electron-withdrawing groups, the emission color of the resulting material can be tuned from blue to green or even red. nih.gov

Future research will focus on the rational design of derivatives with specific properties. For example, the synthesis of donor-acceptor type molecules based on the 9H-Carbazole-9-methanol, 3-iodo- scaffold could lead to materials with strong intramolecular charge transfer (ICT) character, which is desirable for applications in thermally activated delayed fluorescence (TADF) emitters for highly efficient organic light-emitting diodes (OLEDs). rsc.orgcodex-international.com

Table 1: Potential Functionalized Derivatives of 9H-Carbazole-9-methanol, 3-iodo- and their Tunable Properties

| Derivative Name | Functionalization Strategy | Potential Tunable Properties |

| 3-Aryl-9H-carbazole-9-methanol | Suzuki coupling at the 3-position | Emission wavelength, charge transport |

| 3-Amino-9H-carbazole-9-methanol | Buchwald-Hartwig amination at the 3-position | Hole-transporting properties, thermal stability |

| 9-(Alkoxymethyl)-3-iodocarbazole | Etherification of the hydroxymethyl group | Solubility, processability |

| 9-(Arylcarbonyloxymethyl)-3-iodocarbazole | Esterification of the hydroxymethyl group | Electronic properties, solid-state packing |

Exploration of New Frontier Applications in Energy, Sensing, and Advanced Displays

The unique properties of carbazole derivatives make them suitable for a wide range of applications. tandfonline.com For 9H-Carbazole-9-methanol, 3-iodo-, several frontier applications are particularly promising.

In the field of energy , this compound and its derivatives are excellent candidates for use in organic photovoltaics (OPVs) and perovskite solar cells (PSCs). Carbazole-based materials can act as efficient hole-transporting materials (HTMs) in these devices, facilitating the extraction of charge carriers and improving device performance. medchemexpress.com The presence of the hydroxymethyl group could enhance the interaction with the perovskite layer, leading to better interfacial properties and improved stability.

For advanced displays , derivatives of 9H-Carbazole-9-methanol, 3-iodo- could be used as emitters or host materials in OLEDs. nih.govuran.uarsc.org The ability to tune the emission color and achieve high quantum efficiencies makes them attractive for next-generation displays with high resolution and low power consumption. The development of TADF emitters from this scaffold is a particularly exciting avenue of research. rsc.org

In the area of sensing , the carbazole moiety is known for its fluorescent properties, which can be quenched or enhanced in the presence of specific analytes. mdpi.com By functionalizing the 9H-Carbazole-9-methanol, 3-iodo- core with appropriate recognition units, it is possible to create highly sensitive and selective chemical sensors for ions or small molecules. The hydroxymethyl group can also serve as an anchoring point for immobilization on sensor surfaces.

Synergistic Integration of 9H-Carbazole-9-methanol, 3-iodo- with Hybrid Organic-Inorganic Materials

The combination of organic and inorganic components at the molecular level can lead to hybrid materials with novel properties that are not accessible with either component alone. The functional groups of 9H-Carbazole-9-methanol, 3-iodo- make it an ideal candidate for integration into such hybrid systems.

For instance, the hydroxymethyl group can be used to form covalent bonds with inorganic networks, such as silica (B1680970) or titania, through sol-gel processes. researchgate.net This could lead to the development of robust, transparent, and photoactive hybrid films for a variety of applications, including anti-reflective coatings, protective layers, and photocatalytic systems. The synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials has been reported, showcasing the potential of carbazole derivatives in this area. uran.ua

In the context of perovskite solar cells, the interaction between the carbazole derivative and the inorganic perovskite layer is crucial for device performance. The hydroxymethyl group of 9H-Carbazole-9-methanol, 3-iodo- could form hydrogen bonds with the perovskite surface, leading to improved film morphology and reduced defect density.

Application of Machine Learning and AI in Predictive Material Design and Discovery for Carbazole Derivatives

The design space for new materials based on the 9H-Carbazole-9-methanol, 3-iodo- scaffold is vast. Traditional experimental approaches to explore this space are often time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials. nih.gov

By training ML models on existing data for carbazole derivatives, it is possible to predict the properties of new, yet-to-be-synthesized compounds. This can help researchers to prioritize synthetic targets and focus on the most promising candidates for a given application. For example, ML models could be used to predict the HOMO/LUMO levels, emission wavelengths, and charge carrier mobilities of new derivatives of 9H-Carbazole-9-methanol, 3-iodo-.

Furthermore, generative AI models can be used to design entirely new molecular structures with desired properties. nih.gov By providing the model with a set of target properties, it can generate novel carbazole derivatives that are likely to meet these criteria. This approach has the potential to revolutionize the field of materials discovery and lead to the rapid development of new high-performance materials for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.